Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the specific requirements of the synthesis, but the general procedure involves mixing the reactants and allowing the reaction to proceed for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives .
Scientific Research Applications
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate: This compound has a similar structure but contains a benzyl group instead of a hydroxyl group.
Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate: This compound features a methylpiperazine ring instead of a hydroxypiperidine ring.
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate: This compound has an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which allows for specific interactions with molecular targets and enables a variety of chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h10,15H,4-9H2,1-3H3,(H,13,16) |
InChI Key |
QOUKIIXIFUTZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.